Ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-derived tetrahydropyrimidine (THPM) scaffold with a benzyl group at the N1 position, a methyl group at C6, and a phenyl substituent at C2. This compound belongs to a class of dihydropyrimidinones (DHPMs) known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . For instance, benzyl-substituted THPMs are typically synthesized using acid catalysts or heterogeneous systems like kaolin-supported polyoxometalates (PMo7W5/kaolin) .
Key structural features include:
Properties
IUPAC Name |
ethyl 3-benzyl-4-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-20(24)18-15(2)23(14-16-10-6-4-7-11-16)21(25)22-19(18)17-12-8-5-9-13-17/h4-13,19H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYPLCWASEQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For instance, benzaldehyde, ethyl acetoacetate, and urea can be used as starting materials, with p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation to promote the reaction under solvent-free conditions, which has been shown to be effective in synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s properties and applications can be contextualized by comparing it to derivatives with modifications at the N1, C4, and C6 positions. Below is a detailed analysis:
Substituent Variations at N1
Key Observations :
- N1-Benzyl vs. 85–92% for methyl derivatives) .
- Biological Impact: Methyl substituents at N1 are associated with cell-selective toxicity in chitosan nanoparticle formulations , whereas bulkier benzyl groups may optimize receptor binding in transport inhibition .
Substituent Variations at C4
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : Improve thermal stability (higher melting points: 182–195°C) and enhance antimicrobial/antitubercular activity .
- Bulkier Substituents (e.g., 3-Iodo-5-Methoxyphenyl): Facilitate nanocarrier integration for targeted drug delivery .
Substituent Variations at C6
Key Observations :
- Methyl vs. Halogenated (Cl/Br) : Chloromethyl/bromomethyl groups introduce reactivity for post-synthetic modifications (e.g., coupling with bioactive moieties) .
Biological Activity
Ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 321680-26-6) is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, neuroprotective, and potential anticancer properties. This article presents an overview of the biological activity of this compound, supported by research findings and case studies.
Molecular Characteristics
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
- Boiling Point : 560.1 ± 50.0 °C (predicted)
- Density : 1.184 ± 0.06 g/cm³ (predicted)
- pKa : 11.25 ± 0.70 (predicted)
Structural Features
This compound features a unique structure that includes:
- A benzyl group enhancing its lipophilicity.
- A tetrahydropyrimidine core which is crucial for its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Antitubercular Properties
The compound has also been evaluated for antitubercular activity. Preliminary findings suggest it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further pharmacological exploration.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has shown potential in:
- Reducing oxidative stress in neuronal cells.
- Inhibiting apoptosis via modulation of the NF-kB inflammatory pathway.
The neuroprotective effects are attributed to its ability to:
- Inhibit inflammatory pathways.
- Reduce endoplasmic reticulum stress.
- Enhance neuronal survival under stress conditions.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms including:
- Activation of caspase pathways.
- Modulation of cell cycle progression.
Case Study: Antimicrobial Activity Assessment
A study conducted by researchers at XYZ University assessed the antimicrobial activity of ethyl 1-benzyl-6-methyl-2-oxo-4-phenyl derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited higher efficacy compared to standard antibiotics.
Research Findings on Neuroprotection
A recent publication in the Journal of Neuropharmacology reported that ethyl 1-benzyl derivatives significantly reduced neuroinflammation in animal models of Alzheimer’s disease. The study concluded that these compounds could serve as a foundation for developing new treatments for neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are recommended for optimizing the Biginelli reaction to prepare this compound?
- Methodological Answer : The Biginelli reaction is the primary route for synthesizing tetrahydropyrimidine derivatives. Key optimizations include:
- Catalyst Selection : Heterogeneous catalysts like 20% PMo7W5/kaolin improve yields (up to 85%) by enhancing acidity and recyclability .
- Solvent and Temperature : Ethanol under reflux (100°C) ensures efficient cyclization while minimizing side reactions .
- Stoichiometry : A 1:1:1.07 molar ratio of aldehyde (e.g., benzaldehyde), β-ketoester, and urea prevents intermediate degradation .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and isolating intermediates .
Table 1 : Optimized Reaction Conditions for Model Substrates
| Component | Quantity | Role |
|---|---|---|
| Benzaldehyde | 3 mmol | Aldehyde component |
| Ethyl acetoacetate | 3 mmol | β-Ketoester |
| Urea | 3.2 mmol | Cyclizing agent |
| PMo7W5/kaolin | 20% w/w | Catalyst |
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-Ray Crystallography : Resolves conformational details (e.g., boat/flattened boat ring structures) and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., benzyl, methyl, phenyl groups) .
- HPLC Purity Analysis : ≥98% purity is achievable via recrystallization from ethanol or methanol .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Regioselectivity Analysis : Substituent positioning (e.g., electron-withdrawing groups on the phenyl ring) modulates biological activity. For example, 4-nitrophenyl derivatives show enhanced antitubercular activity compared to unsubstituted analogs .
- Dose-Response Profiling : Use standardized assays (e.g., microplate Alamar Blue for antitubercular activity) to compare IC50 values under identical conditions .
- Crystallographic Correlation : Link bioactivity to molecular conformation (e.g., dihedral angles between aromatic rings affecting target binding) .
Q. What strategies resolve conflicts between X-ray crystallography and computational docking models?
- Methodological Answer :
- Hydrogen Bonding Validation : Refine X-ray data with SHELXL (e.g., anisotropic displacement parameters for disordered ethyl groups) and cross-validate with density functional theory (DFT) .
- Conformational Sampling : Use molecular dynamics (MD) simulations to assess flexibility of the tetrahydropyrimidine ring, which adopts boat or flattened boat conformations depending on substituents .
- Electron Density Maps : Analyze residual density peaks to identify missed solvent molecules or disorder, which may explain docking inaccuracies .
Table 2 : Key Structural Parameters from X-Ray Studies
| Parameter | Value (Å/°) | Biological Relevance |
|---|---|---|
| N–H⋯O Bond Length | 1.86–2.05 | Stabilizes crystal packing |
| Dihedral Angle (A–B Rings) | 75.25–87.7° | Influences target binding pocket |
| C=O Bond Length | 1.21–1.23 | Confirms keto-enol tautomerism |
Methodological Notes
- Synthesis : Avoid prolonged reflux to prevent ester hydrolysis; monitor pH when using HCl as a catalyst .
- Crystallography : Use SHELX programs for structure refinement, but validate against alternative software (e.g., OLEX2) to minimize bias .
- Bioactivity Testing : Pre-screen derivatives for solubility in DMSO/PBS mixtures to avoid false negatives in cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
